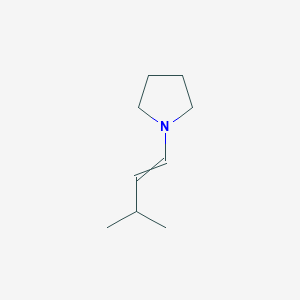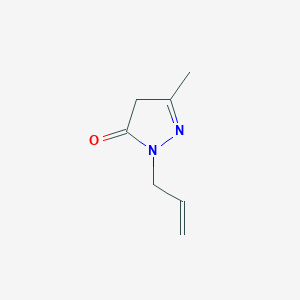
1-Methylpropylhydroxyl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylpropylhydroxyl amine can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of nitriles using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of haloalkanes with hydroxylamine.
Industrial Production Methods
Industrial production of N-hydroxy-2-butanamine often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylpropylhydroxyl amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Primary amines
Substitution: Various substituted amines and halides
Applications De Recherche Scientifique
1-Methylpropylhydroxyl amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-hydroxy-2-butanamine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding.
Hydroxylation Reactions: It participates in hydroxylation reactions catalyzed by flavin-dependent monooxygenases, leading to the formation of N-hydroxy derivatives.
Pathways Involved: The compound is involved in metabolic pathways related to nitrogen metabolism and detoxification processes.
Comparaison Avec Des Composés Similaires
1-Methylpropylhydroxyl amine can be compared with other similar compounds such as:
Butanamine: The parent compound, which lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxy-2-butanimine: A closely related compound with similar chemical properties but different reactivity due to the presence of an imine group.
N-Hydroxyethylamine: Another hydroxylamine derivative with different chain length and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C4H11NO |
|---|---|
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
N-butan-2-ylhydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-3-4(2)5-6/h4-6H,3H2,1-2H3 |
Clé InChI |
LHYPXHNPQLMXDH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)






![[1-(2-Nitrophenyl)ethylidene]hydrazine](/img/structure/B8682274.png)





